Pectolinarin

Übersicht

Beschreibung

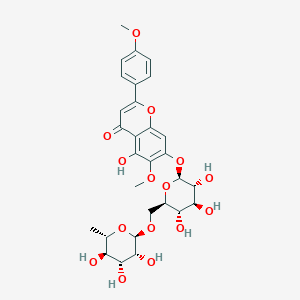

Pectolinarin ist ein glykosyliertes Flavon, das zur Unterklasse der Flavonoide gehört. Es wurde erstmals aus dem Heilkraut Linaria vulgaris isoliert, das in der traditionellen chinesischen Medizin verwendet wird. This compound hat aufgrund seines Vorkommens in verschiedenen Heilpflanzen und seiner bemerkenswerten biologischen Aktivitäten, darunter antioxidative, entzündungshemmende, antidiabetische und antitumorale Eigenschaften, erhebliche Aufmerksamkeit erregt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Pectolinarin kann durch Glykosylierung seines Aglykons, Pectolinarigenin, synthetisiert werden. Der Prozess beinhaltet die Konjugation von Pectolinarigenin mit einem Zuckerrest, typischerweise unter Verwendung enzymatischer oder chemischer Methoden. Die Reaktionsbedingungen umfassen oft die Verwendung von Glykosyldonoren und Katalysatoren, um den Glykosylierungsprozess zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet typischerweise die Extraktion und Reinigung aus pflanzlichen Quellen wie Cirsium japonicum. Der Prozess umfasst die Anreicherung mit makroporösen Harzen, gefolgt von einer präparativen Hochleistungsflüssigchromatographie (HPLC)-Trennung. Dieses Verfahren gewährleistet eine hohe Reinheit der Verbindung, wodurch sie für verschiedene Anwendungen geeignet ist .

Analyse Chemischer Reaktionen

Hydrolysis

Pectolinarin can undergo hydrolysis, a chemical reaction where water is used to break down the molecule into smaller parts. This process yields pectolinarigenin, the aglycone of this compound [2, 20]. The reaction involves breaking the glycosidic bond between the sugar moiety and the aglycone part. This can be achieved through enzymatic or acidic reactions. Pectolinarigenin retains many of the biological properties of this compound.

Biological Activities and Interactions

This compound has diverse biological activities, making it applicable in various fields. It can modulate signaling pathways involved in inflammation and cancer progression, including the NF-κB and Nrf2 pathways. this compound may also enhance the efficacy of other therapeutic agents when used in combination therapies.

Anti-Inflammatory Properties: this compound exhibits anti-inflammatory properties in various models and can suppress the production of inflammatory mediators like cytokines. It inhibits the messenger Ribonucleic acid (mRNA) expression and secretion of Interleukin-6 (IL-6) and Interleukin-8 (IL-8), as well as the production of prostaglandin E2 (PGE2) and nitric oxide (NO) in rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs) [1, 6].

Antitumor Activities: this compound acts as an antineoplastic agent . It inhibits cell proliferation, induces apoptosis, and suppresses inflammation in rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs) . this compound induces apoptosis in PC12 cells by deoxyribonucleic acid (DNA) fragmentation and formation on apoptotic bodies through the activation of endoplasmic reticulum (ER) stress sensors .

Antioxidant Activities: this compound is an antioxidant [5, 15]. It protects SH-SY5Y cells from H2O2-induced cell toxicity by improving cell viability and inhibiting Lactate Dehydrogenase (LDH) release and Reactive Oxygen Species (ROS) formation .

Antibacterial Activities: this compound reduces bacterial biofilm formation, activates antibacterial susceptibility, and reduces bacterial adherence . It inhibits the expression of genes related to biofilm formation and bacterial virulence in Enterococcus faecalis and Enterococcus faecium .

Comparison with Other Flavonoids

This compound shares similarities with several other flavonoids but has unique features due to its specific glycosylation at the 7-O position and its distinct pharmacological profile. The table below highlights the uniqueness of this compound compared to other flavonoids:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Pectolinarigenin | Aglycone of this compound | Antioxidant, anti-inflammatory | More potent than this compound in certain assays |

| Hispidulin | Flavone | Antioxidant | Contains additional hydroxyl groups |

| Scutellarein | Flavone | Antioxidant, anti-inflammatory | Exhibits different binding affinities |

| Quercetin | Flavonol | Antioxidant, anti-inflammatory | Widely studied; different sugar moiety |

Effects on Apoptosis-Related Protein Expression

This compound influences the expression of proteins associated with apoptosis [4, 6]. In H2O2-induced SH-SY5Y cells, this compound decreases the protein expression of Bax and increases the protein expression of Bcl-2 . It reduces the apoptotic rate, increases Bax level, and decreases Bcl-2 level in RA-FLSs [1, 6].

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Pectolinarin has demonstrated significant antibacterial properties, particularly against biofilm-forming bacteria. Research indicates that it inhibits bacterial biofilm formation and enhances the susceptibility of certain bacteria to conventional antibiotics.

Key Findings:

- Inhibition of Biofilm Formation : this compound effectively reduces biofilm formation in various bacterial strains including E. faecalis, E. faecium, and S. aureus. The IC50 values for these strains are notably low, indicating high efficacy (e.g., E. faecalis IC50 = 0.39 μg/mL) .

- Synergistic Effects with Antibiotics : It enhances the effectiveness of antibiotics such as ampicillin and vancomycin against resistant strains .

Table 1: Efficacy of this compound Against Bacterial Strains

| Bacterial Strain | IC50 (μg/mL) |

|---|---|

| E. faecalis | 0.39 |

| E. faecium | 0.19 |

| S. aureus | 0.39 |

| P. aeruginosa | 0.90 |

Antioxidant Properties

This compound exhibits potent antioxidant activity, surpassing many other flavonoids in its ability to scavenge free radicals.

Key Findings:

- Oxygen Radical Absorbance Capacity (ORAC) : this compound has an ORAC value of 4543 µmol TE/g, indicating superior antioxidant potential compared to linarin (1441 µmol TE/g) .

- Mechanism of Action : The antioxidant activity is attributed to its ability to donate hydrogen atoms to peroxy radicals, thus neutralizing oxidative stress .

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory responses, which is crucial for conditions such as rheumatoid arthritis.

Key Findings:

- Impact on Inflammatory Markers : this compound reduces the expression of pro-inflammatory cytokines and enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) .

- Mechanism : It appears to regulate gene expression related to inflammation and oxidative stress response pathways .

Hepatoprotective Activities

This compound has shown promise in protecting liver cells from damage induced by toxins.

Key Findings:

- Histopathological Improvements : In vivo studies indicate that this compound alleviates liver injuries caused by lipopolysaccharides (LPS), suggesting protective effects against hepatotoxicity .

- Biochemical Assessments : Biochemical markers such as liver enzymes are significantly improved following treatment with this compound .

Case Studies and Research Insights

Several studies have documented the therapeutic potential of this compound across various health conditions:

Wirkmechanismus

Pectolinarin exerts its effects through various molecular targets and pathways. It scavenges reactive oxygen species (ROS) and reduces oxidative stress by modulating the expression of antioxidant enzymes such as nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase 1 (HO-1). Additionally, this compound inhibits inflammatory pathways by downregulating the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These mechanisms contribute to its protective effects against oxidative stress and inflammation .

Vergleich Mit ähnlichen Verbindungen

Pectolinarin ähnelt anderen Flavonoiden wie Quercetin, Kaempferol und Scutellarin. Es ist einzigartig aufgrund seines spezifischen Glykosylierungsmusters und des Vorhandenseins von Methoxygruppen an den Positionen 4’ und 6. Diese strukturelle Einzigartigkeit trägt zu seinen unterschiedlichen biologischen Aktivitäten bei und macht es zu einer wertvollen Verbindung für verschiedene Anwendungen .

Liste ähnlicher Verbindungen

- Quercetin

- Kaempferol

- Scutellarin

- Linarin (ähnlich in der chemischen Struktur)

Die einzigartige Struktur von this compound und seine vielfältigen biologischen Aktivitäten machen es zu einer Verbindung von großem Interesse in der wissenschaftlichen Forschung und in industriellen Anwendungen.

Biologische Aktivität

Pectolinarin, a flavonoid compound derived from Cirsium japonicum, has garnered attention for its diverse biological activities, particularly in antimicrobial, antioxidant, and anti-inflammatory domains. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against various bacterial strains. A study demonstrated that this compound effectively inhibited the formation of bacterial biofilms and enhanced the susceptibility of bacteria to commonly used antibiotics.

1.1. Inhibition of Biofilm Formation

This compound was shown to reduce biofilm formation in bacteria such as Enterococcus faecalis and Staphylococcus aureus. The IC50 values for biofilm inhibition were as follows:

| Bacterial Strain | IC50 (μg/mL) |

|---|---|

| E. faecalis | 0.39 |

| E. faecium | 0.19 |

| S. aureus | 0.39 |

| Pseudomonas aeruginosa | 0.9 |

The compound also decreased the expression of genes associated with virulence and quorum sensing, indicating its potential as a therapeutic agent against biofilm-related infections .

1.2. Synergistic Effects with Antibiotics

This compound enhances the efficacy of antibiotics such as ampicillin and vancomycin against resistant strains of bacteria. In combination treatments, this compound reduced the minimum inhibitory concentrations (MICs) of these antibiotics, suggesting a synergistic effect in combating bacterial infections .

2. Antioxidant Activity

This compound demonstrates potent antioxidant properties, which are crucial for protecting cells from oxidative stress.

2.1. Radical Scavenging Activity

Research indicates that this compound can scavenge hydroxyl and nitric oxide radicals in a concentration-dependent manner. The compound improved cell viability in SH-SY5Y neuronal cells exposed to hydrogen peroxide (H2O2), showcasing its protective effects against oxidative damage:

| Concentration (μg/mL) | Cell Viability (%) |

|---|---|

| Control | 40.26 |

| 1 | 49.20 |

| 2.5 | 52.72 |

| 5 | 65.82 |

| 10 | 76.47 |

This suggests that this compound could be beneficial in treating neurodegenerative diseases by mitigating oxidative stress-induced damage .

3. Anti-inflammatory Activity

This compound also possesses significant anti-inflammatory properties, which are vital for treating various inflammatory conditions.

Studies have shown that this compound inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (PGE2). It acts by modulating pathways involved in inflammation, including the inhibition of cyclooxygenase (COX-2) and lipoxygenase (5-LOX) activities:

| Inflammatory Model | Dosage (mg/kg) | Effect |

|---|---|---|

| Arachidonic acid-induced edema | 20-100 | Significant reduction |

| Carrageenan-induced paw edema | 20-100 | Significant reduction |

These findings indicate its potential use in managing inflammatory diseases such as rheumatoid arthritis .

4. Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Neuroprotective Effects : In SH-SY5Y cells, this compound not only scavenged free radicals but also restored normal levels of proteins involved in oxidative stress response pathways .

- Rheumatoid Arthritis : this compound reduced apoptosis rates in fibroblast-like synoviocytes from rheumatoid arthritis patients by modulating apoptotic markers like Bax and Bcl-2 .

- In Vivo Studies : Animal models have shown that oral administration of this compound effectively reduces inflammation and allergy symptoms, supporting its use as an anti-inflammatory agent .

Eigenschaften

IUPAC Name |

5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O15/c1-11-20(31)23(34)25(36)28(41-11)40-10-18-21(32)24(35)26(37)29(44-18)43-17-9-16-19(22(33)27(17)39-3)14(30)8-15(42-16)12-4-6-13(38-2)7-5-12/h4-9,11,18,20-21,23-26,28-29,31-37H,10H2,1-3H3/t11-,18+,20-,21+,23+,24-,25+,26+,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXQKCCELUKXOE-CBBZIXHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)OC)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)OC)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70951590 | |

| Record name | 5-Hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28978-02-1 | |

| Record name | Pectolinarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28978-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pectolinarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028978021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PECTOLINAROSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY44L9O1RR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.